

Application of Sulfuryl Fluoride in the Synthesis of Pharmaceutical Intermediates

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfuryl fluoride (SO₂F₂), a readily available and cost-effective gas, has emerged as a valuable reagent in modern medicinal chemistry for the synthesis of pharmaceutical intermediates. Its primary applications lie in the efficient formation of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides. These functional groups are of significant interest as they can act as covalent warheads in targeted drug discovery, engaging with specific amino acid residues in proteins to achieve high potency and selectivity.[1][2] The Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by Sharpless and coworkers, has further expanded the utility of these motifs, enabling rapid and modular synthesis of complex molecules.[3]

This document provides detailed application notes and experimental protocols for the use of **sulfuryl fluoride** in the synthesis of key pharmaceutical intermediates, with a focus on practical methodologies for laboratory-scale synthesis.

Key Applications of Sulfuryl Fluoride in Pharmaceutical Intermediate Synthesis



Sulfuryl fluoride is a versatile reagent for the introduction of the -SO₂F functional group and its derivatives. The main transformations include:

- Fluorosulfurylation of Phenols: The reaction of phenols with **sulfuryl fluoride** in the presence of a base is a common and efficient method to produce aryl fluorosulfates. These intermediates can be further functionalized or used directly in drug discovery.
- Synthesis of Sulfamoyl Fluorides: Amines can react with **sulfuryl fluoride** to yield sulfamoyl fluorides, which are important building blocks for various therapeutic agents.
- Formation of Sulfonyl Fluorides: While direct conversion of some precursors to sulfonyl fluorides using SO₂F₂ is possible, it is more commonly used to generate fluorosulfates which can then be converted to other functionalities.

The stability of the S-F bond in sulfonyl fluorides, compared to the more reactive sulfonyl chlorides, makes them ideal for late-stage functionalization of complex molecules, a critical step in drug development.[4]

Data Presentation: Synthesis of Pharmaceutical Intermediates

The following tables summarize quantitative data for the synthesis of key pharmaceutical intermediates using **sulfuryl fluoride** and subsequent transformations.

Table 1: Synthesis of Fedratinib Intermediate (Aryl Sulfonyl Fluoride)



Starting Material	Reagent	Product	Yield (%)	Reference
4-(2-(4- morpholino)ethox y)phenol	Sulfuryl Fluoride (SO ₂ F ₂)	4-(2-(4- morpholino)ethox y)benzenesulfon yl fluoride	-	Assumed intermediate for the subsequent step
4-(2-(4- morpholino)ethox y)benzenesulfon yl fluoride	N- (cyanomethyl)-4- (2-(4- morpholino)ethox y)benzenesulfon amide	Fedratinib	93	[1]

Note: While the direct synthesis of the sulfonyl fluoride intermediate from the corresponding phenol using SO_2F_2 is the logical first step, a specific literature procedure with yield was not identified in the search. The subsequent amidation step is well-documented.

Table 2: Synthesis of Celecoxib Intermediate (Aryl Sulfonyl Fluoride)

Starting Material	Reagents	Product	Yield (%)	Reference
4-(5-(p-tolyl)-3- (trifluoromethyl)- 1H-pyrazol-1- yl)benzenesulfon amide	Pyrylium tetrafluoroborate, MgCl², KF	4-(5-(p-tolyl)-3- (trifluoromethyl)- 1H-pyrazol-1- yl)benzenesulfon yl fluoride	82	[5]

Experimental Protocols

Protocol 1: General Procedure for the Fluorosulfurylation of Phenols using a Saturated Solution of Sulfuryl Fluoride

Methodological & Application





This protocol is adapted from a method for the high-throughput synthesis of arylfluorosulfates. [6]

Materials:

- Phenolic substrate
- Triethylamine (Et₃N)
- Acetonitrile (MeCN)
- Sulfuryl fluoride (SO₂F₂) gas
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware
- · Magnetic stirrer

Procedure:

- Preparation of a Saturated SO₂F₂ Solution: In a well-ventilated fume hood, bubble SO₂F₂ gas through anhydrous acetonitrile at room temperature for at least 30 minutes to create a saturated solution.
- Reaction Setup: To a solution of the phenolic substrate (1.0 eq) in a minimal amount of acetonitrile, add triethylamine (1.5 eq).
- Reaction: Add the freshly prepared saturated solution of SO₂F₂ in acetonitrile to the reaction mixture. The reaction is typically stirred at room temperature.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12 hours.
- Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.



 Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Fedratinib via a Sulfonyl Fluoride Intermediate (Amidation Step)

This protocol describes the final catalytic amidation step to produce Fedratinib from its sulfonyl fluoride intermediate.[1]

Materials:

- 4-(2-(4-morpholino)ethoxy)benzenesulfonyl fluoride
- N-(cyanomethyl)-4-aminobenzamide
- 1-Hydroxybenzotriazole (HOBt)
- Tetramethyldisiloxane (TMDS)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve 4-(2-(4-morpholino)ethoxy)benzenesulfonyl fluoride (1.0 eq) and N-(cyanomethyl)-4-aminobenzamide (1.2 eq) in anhydrous DMSO.
- Addition of Reagents: Add 1-hydroxybenzotriazole (HOBt, 0.1 eq), N,Ndiisopropylethylamine (DIPEA, 2.0 eq), and tetramethyldisiloxane (TMDS, 2.0 eq) to the reaction mixture.
- Reaction: Stir the reaction mixture at 35 °C.



- Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Work-up and Purification: Upon completion, the reaction mixture is typically purified by preparative High-Performance Liquid Chromatography (HPLC) to afford the final product, Fedratinib. The reported yield for this step is 93%.[1]

Protocol 3: Synthesis of Celecoxib Sulfonyl Fluoride Intermediate from the Corresponding Sulfonamide

This protocol describes the conversion of the sulfonamide group of Celecoxib to a sulfonyl fluoride.[5]

Materials:

- Celecoxib (4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide)
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- Magnesium chloride (MgCl₂)
- Potassium fluoride (KF)
- Acetonitrile (MeCN)
- Ethyl acetate (EtOAc)
- Deionized water
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware
- · Magnetic stirrer

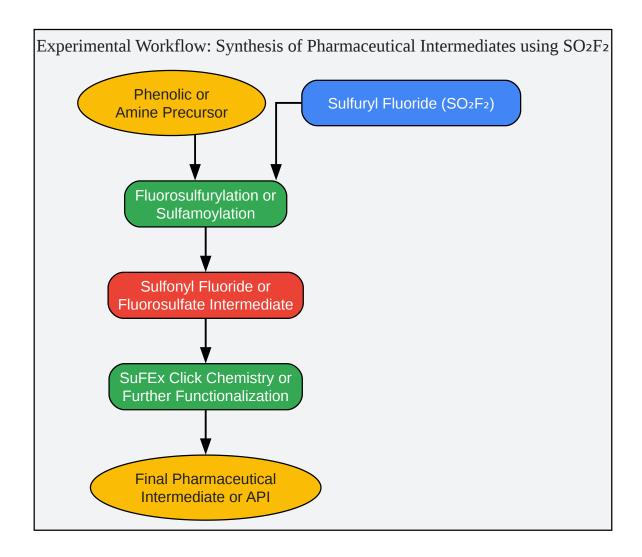
Procedure:



- Reaction Setup: In a round-bottom flask, combine Celecoxib (1.0 eq), 2,4,6-triphenylpyrylium tetrafluoroborate (1.5 eq), magnesium chloride (1.5 eq), and potassium fluoride (6.0 eq) in acetonitrile.
- Reaction: Heat the mixture to 60 °C and stir vigorously for 2 hours.
- Quenching: Cool the reaction mixture to room temperature and add deionized water. Stir for an additional hour.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Work-up: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography on silica gel to yield the desired sulfonyl fluoride. The reported yield is 82%.
 [5]

Mandatory Visualization

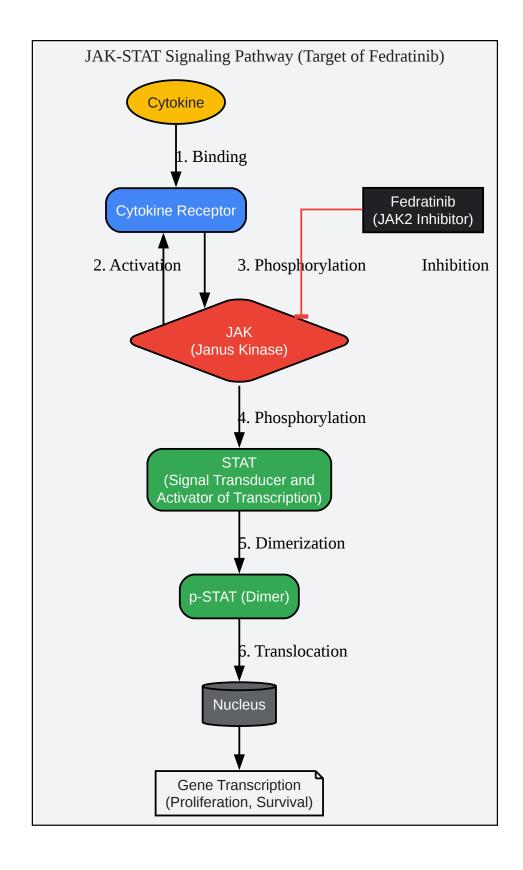




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Caption: General workflow for synthesizing pharmaceutical intermediates using **sulfuryl fluoride**.





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